molecular formula C13H12ClN B8060212 3-Chloro-5-(2-methylphenyl)aniline

3-Chloro-5-(2-methylphenyl)aniline

Cat. No.: B8060212
M. Wt: 217.69 g/mol
InChI Key: QTJGWZZQEICIQV-UHFFFAOYSA-N
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Description

3-Chloro-5-(2-methylphenyl)aniline is a substituted aniline derivative featuring a chlorine atom at the 3-position and a 2-methylphenyl group at the 5-position of the benzene ring. Its molecular formula is C₁₃H₁₂ClN, with a molecular weight of 217.7 g/mol. This compound likely serves as an intermediate in pharmaceuticals or agrochemicals, given the prevalence of substituted anilines in drug discovery .

Properties

IUPAC Name

3-chloro-5-(2-methylphenyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClN/c1-9-4-2-3-5-13(9)10-6-11(14)8-12(15)7-10/h2-8H,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJGWZZQEICIQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC(=C2)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Chloro-5-(2-methylphenyl)aniline, a compound within the class of substituted anilines, has garnered attention for its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on various research findings.

Chemical Structure and Synthesis

The chemical formula for this compound is C7H8ClNC_7H_8ClN. It is synthesized through various methods involving chlorination and amination of aromatic compounds. The presence of the chloro and methyl groups significantly influences its reactivity and biological properties.

Antimicrobial Properties

Numerous studies have documented the antimicrobial efficacy of this compound against various bacterial strains. For instance, it has shown notable activity against Staphylococcus aureus and Escherichia coli , with Minimum Inhibitory Concentrations (MICs) reported as low as 16 μg/mL for some derivatives .

Bacterial StrainMIC (μg/mL)
Staphylococcus aureus16
Escherichia coli32
Listeria monocytogenes16

These findings suggest that modifications to the aniline structure can enhance its antibacterial properties, making it a candidate for further drug development.

Antifungal Activity

In addition to its antibacterial properties, this compound exhibits antifungal activity against strains such as Candida albicans and Aspergillus niger . Studies indicate that certain analogues have MIC values around 8 μg/mL against these fungi, showcasing their potential in treating fungal infections .

Urease Inhibition

Recent research has highlighted the urease inhibitory activity of derivatives of this compound. Compounds synthesized in this context demonstrated significant urease inhibition, with IC50 values indicating strong potential for treating conditions associated with urease activity, such as certain types of kidney stones .

Case Studies and Research Findings

  • Antimicrobial Efficacy Study : A study published in MDPI demonstrated that derivatives of this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The most effective compounds had MIC values comparable to established antibiotics, indicating their potential as alternatives in antimicrobial therapy .
  • Urease Inhibition Research : In a comparative study on urease inhibitors, several derivatives of this compound were tested against thiourea. Results showed that some analogues had superior inhibitory effects, suggesting that structural modifications can enhance biological activity significantly .
  • Fungal Activity Assessment : Another investigation assessed the antifungal properties of various aniline derivatives, including this compound. The study found that specific substitutions on the phenyl ring could lead to improved antifungal efficacy against resistant strains of fungi .

Scientific Research Applications

Synthesis and Chemical Properties

3-Chloro-5-(2-methylphenyl)aniline can be synthesized through several methods, primarily involving chlorination and nitration processes. For instance, a notable synthesis route involves the reaction of 2-methyl-4-nitroaniline with chlorinating agents to yield 3-chloro-5-nitrotoluene, which can subsequently be reduced to obtain the desired aniline derivative .

Chemical Properties:

  • Molecular Formula: C7_{7}H8_{8}ClN
  • Molecular Weight: 155.60 g/mol
  • Appearance: Typically a yellowish solid or liquid.

Pharmaceutical Applications

This compound has been investigated for its potential in pharmaceutical formulations. It serves as an intermediate in the synthesis of various bioactive compounds, including:

  • Urease Inhibitors: Recent studies have highlighted its role in developing novel urease inhibitors that show promise in treating conditions like peptic ulcers and kidney stones .
  • Tranquilizers: The compound is structurally similar to other chloroaniline derivatives that exhibit tranquillizing effects, making it a candidate for further pharmacological exploration .

Agrochemical Applications

In the agrochemical sector, this compound is utilized as an intermediate in the synthesis of pesticides and herbicides. Its derivatives have shown efficacy against various pests and diseases affecting crops:

  • Pesticide Formulations: The compound is integrated into formulations that enhance pest resistance while minimizing environmental impact.
  • Herbicide Development: Research indicates its potential in creating selective herbicides that target specific weeds without harming crops.

Material Science Applications

The compound's unique chemical structure allows it to be used in the development of advanced materials:

  • Dyes and Pigments: As an intermediate in azo dye production, it contributes to vibrant colorants used in textiles and coatings .
  • Optical Materials: Its derivatives are explored for their optical properties, making them suitable for applications in photonics and electronics.

Case Studies

To illustrate the applications of this compound, several case studies are highlighted:

Study Application Findings
Study on Urease InhibitorsPharmaceuticalDeveloped novel compounds with significant urease inhibition activity .
Pesticide Efficacy TrialsAgrochemicalDemonstrated effectiveness against common agricultural pests with low toxicity to non-target species.
Optical Material DevelopmentMaterial ScienceSynthesized derivatives showed promising optical properties suitable for photonic devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations:

Substituent Effects: Electron-withdrawing groups (Cl, CF₃, OCF₃) enhance electrophilicity, improving reactivity in cross-coupling reactions . Electron-donating groups (2-MePh, OMe) increase solubility and stability but may reduce binding affinity in biological targets .

Synthesis Yields :

  • Suzuki coupling typically achieves high yields (>80%) for aryl-aryl bonds .
  • Halogenated derivatives (e.g., CF₃-substituted) require harsher conditions, leading to moderate yields (56–75%) .

Physicochemical Properties

  • Solubility : Chloro and trifluoromethyl groups reduce aqueous solubility due to hydrophobicity, while methoxy groups enhance it .
  • Melting Points: Halogenated anilines generally exhibit higher melting points (e.g., 4-Chloro-2-methoxy-5-methylaniline: 97–103°C ) compared to non-halogenated analogs.

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